molecular formula C8H4Br2F4 B8240369 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B8240369
M. Wt: 335.92 g/mol
InChI Key: PRIQBYNPNDPILC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzene, substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 1-bromo-4-(bromomethyl)benzene, followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often require the use of strong brominating agents like bromine or N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor or elemental fluorine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding benzene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of brominated and fluorinated benzoic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in the synthesis of novel drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(bromomethyl)benzene
  • 2-Fluoro-4-(trifluoromethyl)benzene

Uniqueness

4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl bromide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-2-5(10)7(11)6(4)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIQBYNPNDPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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